Dasatinib Carboxylic Acid Ethyl Ester

Catalog No.
S908091
CAS No.
910297-62-0
M.F
C24H28ClN7O3S
M. Wt
530.044
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dasatinib Carboxylic Acid Ethyl Ester

CAS Number

910297-62-0

Product Name

Dasatinib Carboxylic Acid Ethyl Ester

IUPAC Name

ethyl 2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]acetate

Molecular Formula

C24H28ClN7O3S

Molecular Weight

530.044

InChI

InChI=1S/C24H28ClN7O3S/c1-4-35-21(33)14-31-8-10-32(11-9-31)20-12-19(27-16(3)28-20)29-24-26-13-18(36-24)23(34)30-22-15(2)6-5-7-17(22)25/h5-7,12-13H,4,8-11,14H2,1-3H3,(H,30,34)(H,26,27,28,29)

InChI Key

LTKNTZZGCSNLFZ-UHFFFAOYSA-N

SMILES

CCOC(=O)CN1CCN(CC1)C2=NC(=NC(=C2)NC3=NC=C(S3)C(=O)NC4=C(C=CC=C4Cl)C)C

Synonyms

4-[6-[[5-[[(2-Chloro-6-methylphenyl)amino]carbonyl]-2-thiazolyl]amino]-2-methyl-4-pyrimidinyl]-1-piperazineacetic Acid Ethyl Ester

Dasatinib Carboxylic Acid Ethyl Ester is a chemical compound derived from dasatinib, a well-known tyrosine kinase inhibitor primarily used in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia. The compound has the molecular formula C24H28ClN7O3SC_{24}H_{28}ClN_{7}O_{3}S and a molecular weight of approximately 530.04 g/mol. It features a complex structure that includes various functional groups, contributing to its biological activity and specificity in inhibiting certain kinases involved in cancer progression .

Dasatinib Carboxylic Acid Ethyl Ester (DCEE) is a derivative of Dasatinib, a Src family kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL) []. DCEE has been investigated for its potential applications in various scientific research areas. Here's a breakdown of some key areas:

Anticancer Properties:

Studies have explored DCEE's potential as an anticancer agent due to its ability to target specific signaling pathways involved in cancer cell growth and survival.

  • In vitro studies: DCEE has demonstrated cytotoxicity against various cancer cell lines, including those resistant to Dasatinib [].
  • In vivo studies: DCEE has shown antitumor activity in animal models of cancer [].

These findings suggest that DCEE may be a promising candidate for further development as an anticancer therapeutic. More research is needed to determine its efficacy and safety in clinical trials.

Overcoming Dasatinib Resistance:

One of the main challenges in treating CML and ALL with Dasatinib is the emergence of resistance. DCEE has been investigated for its ability to overcome Dasatinib resistance in cancer cells [].

  • Studies have shown that DCEE can inhibit the activity of Src family kinases in Dasatinib-resistant cells []. This suggests that DCEE may be a potential therapeutic option for patients who have developed resistance to Dasatinib.

  • Esterification: This reaction involves the formation of esters from carboxylic acids and alcohols, typically using reagents such as N,N’-dicyclohexylcarbodiimide and 4-dimethylaminopyridine in solvents like dichloromethane.
  • Hydrolysis: Under acidic or basic conditions, esters can be hydrolyzed back into carboxylic acids and alcohols.
  • Substitution Reactions: These involve the replacement of functional groups within the molecule, often using nucleophiles such as amines or alcohols .

The major products from these reactions include the parent carboxylic acid, various esters, and substituted derivatives depending on the specific reagents and conditions employed.

Dasatinib Carboxylic Acid Ethyl Ester exhibits significant biological activity through its inhibition of various tyrosine kinases, including:

  • BCR-ABL
  • SRC family kinases (SRC, LCK, YES, FYN)
  • c-KIT
  • EPHA2
  • PDGFRβ

By inhibiting these kinases, Dasatinib Carboxylic Acid Ethyl Ester disrupts crucial biochemical pathways involved in cell growth and proliferation, making it a valuable compound in cancer research and therapy .

The synthesis of Dasatinib Carboxylic Acid Ethyl Ester generally involves esterification processes. One commonly used method is the Steglich esterification, which employs specific catalysts like N,N’-dicyclohexylcarbodiimide and 4-dimethylaminopyridine. The industrial production of this compound follows similar synthetic routes but on a larger scale, incorporating rigorous purification techniques such as recrystallization and chromatography to ensure high purity and yield .

Dasatinib Carboxylic Acid Ethyl Ester has several applications across various fields:

  • Chemistry: It serves as a reference standard for analytical method development and validation.
  • Biology: The compound is utilized in studies focused on kinase inhibition and signal transduction pathways.
  • Medicine: It plays a role in developing new therapeutic agents targeting tyrosine kinases.
  • Industry: The compound is important for quality control during the production of dasatinib and its derivatives .

Studies involving Dasatinib Carboxylic Acid Ethyl Ester have demonstrated its interactions with multiple biological targets. Its ability to inhibit tyrosine kinases suggests potential synergies when combined with other therapeutic agents targeting similar pathways. Further research is ongoing to explore these interactions comprehensively, particularly concerning drug resistance mechanisms in cancer treatment .

Dasatinib Carboxylic Acid Ethyl Ester is part of a broader class of compounds that inhibit tyrosine kinases. Here are some similar compounds along with their unique features:

Compound NameKey Features
DasatinibA potent inhibitor for BCR-ABL fusion protein; widely used in leukemia treatment.
ImatinibAnother tyrosine kinase inhibitor primarily targeting BCR-ABL; used for chronic myeloid leukemia.
NilotinibA second-generation tyrosine kinase inhibitor with improved potency against BCR-ABL mutations.
BosutinibTargets multiple kinases including SRC; utilized for chronic myeloid leukemia.
PonatinibEffective against resistant BCR-ABL mutations; broader kinase inhibition profile.

Dasatinib Carboxylic Acid Ethyl Ester stands out due to its specific structural modifications that enhance its selectivity and potency against various tyrosine kinases compared to its counterparts .

XLogP3

4.6

Wikipedia

Ethyl {4-[6-({5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl}amino)-2-methylpyrimidin-4-yl]piperazin-1-yl}acetate

Dates

Modify: 2023-08-15

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